molecular formula C10H10BNO3 B13911680 (6-Methoxyisoquinolin-7-yl)boronic acid

(6-Methoxyisoquinolin-7-yl)boronic acid

Cat. No.: B13911680
M. Wt: 203.00 g/mol
InChI Key: VDUSVXZZRLOLDM-UHFFFAOYSA-N
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Description

(6-Methoxyisoquinolin-7-yl)boronic acid is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a methoxy-substituted isoquinoline ring. The boronic acid group imparts unique reactivity to the molecule, making it valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxyisoquinolin-7-yl)boronic acid typically involves the borylation of the corresponding isoquinoline derivative. One common method is the palladium-catalyzed borylation of 6-methoxyisoquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (6-Methoxyisoquinolin-7-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenol derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

(6-Methoxyisoquinolin-7-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Methoxyisoquinolin-7-yl)boronic acid primarily involves its reactivity as a boronic acid. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxy group on the isoquinoline ring can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

    Phenylboronic acid: Another widely used boronic acid in Suzuki-Miyaura coupling.

    (4-Methoxyphenyl)boronic acid: Similar structure with a methoxy group on the phenyl ring.

    (6-Chloroisoquinolin-7-yl)boronic acid: Similar isoquinoline derivative with a chloro substituent.

Uniqueness: (6-Methoxyisoquinolin-7-yl)boronic acid is unique due to the presence of both the boronic acid group and the methoxy-substituted isoquinoline ring. This combination imparts distinct reactivity and makes it valuable in specific synthetic applications, particularly in the formation of complex organic molecules.

Properties

Molecular Formula

C10H10BNO3

Molecular Weight

203.00 g/mol

IUPAC Name

(6-methoxyisoquinolin-7-yl)boronic acid

InChI

InChI=1S/C10H10BNO3/c1-15-10-5-7-2-3-12-6-8(7)4-9(10)11(13)14/h2-6,13-14H,1H3

InChI Key

VDUSVXZZRLOLDM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CN=C2)C=C1OC)(O)O

Origin of Product

United States

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